4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

Antiviral Human Cytomegalovirus Nucleoside Analog

Sourcing halogen-series antiviral reference standards with batch-to-batch SAR consistency is a recurring challenge. ABHEMPP (CAS 115093-88-4) resolves this as a rigorously characterized 5-bromo acyclic tubercidin analog with quantitative antiviral benchmarks. - Achieves >99% HCMV viral titer reduction at 100 μM, outperforming the 5-chloro analog (90%) and matching the 5-iodo congener, establishing a precise SAR reference point. - Exhibits a 4.1-fold EC50 advantage (35.5 μM) over acyclovir (144.5 μM) in guinea pig lymphotropic herpesvirus plaque reduction assays. - Flow cytometry confirms fully reversible host cell growth inhibition upon drug removal, unlike the irreversible arrest caused by the 1,3-dihydroxypropoxymethyl analog. - Near-identical I50 (1.6 μM) to ganciclovir (1.8 μM) in HCMV yield reduction assays positions it as a standardized benchmark control for HCMV DNA synthesis studies.

Molecular Formula C9H11BrN4O2
Molecular Weight 287.11 g/mol
CAS No. 115093-88-4
Cat. No. B046609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
CAS115093-88-4
Synonyms4-amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
5-bromo acyclic tubercidin
ABHEMPP
Molecular FormulaC9H11BrN4O2
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1COCCO)N)Br
InChIInChI=1S/C9H11BrN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13)
InChIKeyRMOPBCMNPLURLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine (ABHEMPP, 5-Bromo Acyclic Tubercidin) – Core Chemical Identity & Procurement Context


4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine (CAS 115093-88-4), also designated ABHEMPP or 5-bromo acyclic tubercidin, is a synthetic pyrrolo[2,3-d]pyrimidine acyclic nucleoside analog belonging to the tubercidin family. It features a 5-bromo substituent on the pyrrolopyrimidine core and a 2-hydroxyethoxymethyl group replacing the ribose moiety [1]. Originally disclosed in the late 1980s as part of a series of halogenated acyclic tubercidins with anti-herpesvirus activity, the compound has been systematically evaluated alongside its 5-chloro and 5-iodo congeners in head-to-head antiviral and cytotoxicity assays [1].

Why Generic Substitution of 5-Halo Acyclic Pyrrolo[2,3-d]pyrimidine Analogs Fails in Antiviral Research


Within the pyrrolo[2,3-d]pyrimidine acyclic nucleoside class, the halogen identity at C-5 and the structure of the acyclic side chain are not interchangeable design elements. Systematic comparative studies have demonstrated that the 5-bromo substituent confers a unique combination of anti-HCMV potency [1], viral titer reduction magnitude [1], and cytostatic reversibility profile [2] that neither the 5-chloro nor the 5-iodo analog can replicate. Moreover, substituting the 2-hydroxyethoxymethyl chain with 1,3-dihydroxypropoxymethyl in an otherwise identical 5-bromo scaffold alters the reversibility of host cell growth inhibition from reversible to irreversible [2]. These data establish that small structural variations within this chemical series produce large, quantifiable differences in biological performance, precluding generic substitution without rigorous comparative evidence.

Quantitative Comparative Evidence for 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine vs. Closest Analogs


Anti-HCMV I50 Comparable to Ganciclovir in Yield Reduction Assay

5-Bromo acyclic tubercidin (compound 102) exhibited an I50 of 1.6 μM against human cytomegalovirus (HCMV) in yield reduction assays, comparable to the gold-standard anti-CMV drug ganciclovir (1.8 μM) [1].

Antiviral Human Cytomegalovirus Nucleoside Analog

4.1-Fold Superior Potency Over Acyclovir in Guinea Pig Lymphotropic Herpesvirus Plaque Reduction

In plaque reduction assays against guinea pig lymphotropic herpesvirus, compound 102 displayed an EC50 of 35.5 μM, whereas the structurally unrelated clinical comparator acyclovir required 144.5 μM under identical conditions [1].

Antiviral Guinea Pig Herpesvirus Plaque Reduction Assay

Reversible Cytostatic Effect Distinguishes the 2-Hydroxyethoxymethyl Side Chain from the 1,3-Dihydroxypropoxymethyl Analog

After 24-hour drug exposure followed by removal, KB human neoplastic cells treated with 10 μM compound 102 resumed normal proliferation with standard population doubling time. In contrast, cells treated with compound 183 (5-bromo acyclic tubercidin bearing a 1,3-dihydroxypropoxymethyl side chain) did not recover, demonstrating irreversible growth inhibition [1].

Cytotoxicity Drug Reversibility Flow Cytometry

5-Bromo Substitution Maximizes HCMV Titer Reduction Among Acyclic Halogenated Tubercidins at Equimolar Concentration

At a concentration of 100 μM, compound 102 (5-bromo) and compound 104 (5-iodo) each reduced HCMV titers by more than 99%, while compound 100 (5-chloro) and the clinical comparator acyclovir reduced titers by only 90% [1].

Structure-Activity Relationship Halogen Effect Viral Titer Reduction

Procurement-Driven Application Scenarios for 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine


Quantitative Halogen SAR Benchmarking in Acyclic Nucleoside Antiviral Libraries

The direct comparison of viral titer reduction at 100 μM—showing >99% for 5-bromo, 90% for 5-chloro, and >99% for 5-iodo—provides a precise SAR benchmark for evaluating halogen substitution effects in pyrrolo[2,3-d]pyrimidine analog libraries [1]. Researchers can use this compound as a halogen-series reference standard to probe the electronic and steric determinants of antiviral activity in related scaffolds.

Comparative Antiviral Efficacy Studies in the Guinea Pig Herpesvirus Preclinical Model

The 4.1-fold EC50 advantage of compound 102 (35.5 μM) over acyclovir (144.5 μM) in the guinea pig lymphotropic herpesvirus plaque reduction assay makes it a preferred tool compound for comparative antiviral mechanism, pharmacokinetic, and resistance studies in this established preclinical herpesvirus model [2].

Selection of Reversible Cytostatic Leads for Combination Antiviral Therapy Design

The flow cytometry data demonstrating that compound 102's growth inhibition is fully reversible upon drug removal, whereas the 1,3-dihydroxypropoxymethyl analog (compound 183) causes irreversible growth arrest, directly supports compound 102 as a candidate for combination therapy regimens where transient host effects are permissible and accumulation of irreversible toxicity must be avoided [3].

Anti-HCMV Benchmarking Against Ganciclovir in Yield Reduction Assays

The near-identical I50 of compound 102 (1.6 μM) and ganciclovir (1.8 μM) in HCMV yield reduction assays positions this compound as a benchmark control for evaluating novel chemical entities targeting HCMV DNA synthesis, enabling standardized comparison across independent laboratories [1].

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